7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione
Description
Properties
Molecular Formula |
C11H16N2O5 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
tert-butyl 2,4-dioxo-3-oxa-1,7-diazaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C11H16N2O5/c1-10(2,3)18-9(16)13-5-4-11(6-13)7(14)17-8(15)12-11/h4-6H2,1-3H3,(H,12,15) |
InChI Key |
JHJMNXZRCPHGDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(=O)OC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves multi-step organic reactions, beginning with the construction of the spirocyclic core followed by functional group transformations to introduce the Boc protecting group and form the dione moiety. Key features of the synthetic approach include:
- Use of controlled reaction conditions such as inert atmospheres (nitrogen or argon) to prevent unwanted side reactions.
- Employment of solvents like dichloromethane (CH2Cl2) or dimethylformamide (DMF) to facilitate solubility and reaction kinetics.
- Oxidation steps to convert intermediates into the final dione structure.
- Protection and deprotection strategies involving Boc groups to ensure selective reactivity at nitrogen atoms.
Detailed Synthetic Steps
Based on the available literature and technical data, the preparation can be summarized as follows:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of spirocyclic intermediate | Cyclization of appropriate diamine and oxo-precursors under inert atmosphere | Requires precise temperature control |
| 2 | Introduction of Boc protecting group | Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base | Enhances stability and selectivity |
| 3 | Oxidation to form dione | Use of oxidizing agents such as PCC (pyridinium chlorochromate) or other mild oxidants | Converts keto intermediates to dione functionality |
| 4 | Purification | Chromatographic techniques (silica gel chromatography) and recrystallization | Ensures high purity for downstream applications |
Representative Synthetic Protocol
A typical synthesis might proceed as follows:
Spirocyclization: A diamine precursor is reacted with an oxo-containing compound under nitrogen atmosphere in dichloromethane at controlled temperature (0–25 °C) to form the spirocyclic core.
Boc Protection: The crude spirocyclic amine is treated with di-tert-butyl dicarbonate and a base such as triethylamine in dichloromethane to introduce the Boc group on the nitrogen atom.
Oxidation: The Boc-protected intermediate is subjected to oxidation using a mild oxidant like PCC in dichloromethane to form the 2,4-dione structure characteristic of the target compound.
Purification: The product is purified by silica gel chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) followed by recrystallization from suitable solvents.
Alternative Synthetic Routes
Recent advances include metal-mediated multi-component reactions for related spiroheterocycles, such as gold(I)-mediated three-component reactions. These methods enable the synthesis of highly substituted spiroheterocycles, potentially adaptable to the synthesis of this compound derivatives, involving:
- Amide coupling reactions on solid supports.
- Reductive amination strategies.
- Use of Au(I) catalysts to facilitate annelation and spirocyclization.
While these methods are more complex and tailored for DNA-tagged conjugates, they highlight the versatility of spirocyclic compound synthesis and may provide routes for functionalized analogues of the compound .
Analytical Data and Characterization
The synthesized this compound is typically characterized by:
| Property | Value/Method | Notes |
|---|---|---|
| Molecular formula | C12H20N2O3 | Confirmed by elemental analysis |
| Molecular weight | ~240.3 g/mol | Calculated from formula |
| NMR Spectroscopy | 1H and 13C NMR in CDCl3 or DMSO-d6 | Multiplicity and chemical shifts confirm structure |
| Mass Spectrometry | ESI-MS or MALDI-MS | Confirms molecular ion peak |
| Melting point | Variable, dependent on purity | Used as purity indicator |
| Chromatography | Silica gel chromatography, HPLC | Purity and identity confirmation |
Summary Table of Preparation Methods
| Preparation Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Spirocyclization | Cyclization of diamine and oxo-precursors | Forms core spiro structure efficiently | Requires strict control of conditions |
| Boc Protection | Reaction with di-tert-butyl dicarbonate | Enhances stability and selectivity | Additional step adds complexity |
| Oxidation to Dione | Use of mild oxidants like PCC | Converts intermediates cleanly | Oxidant choice affects yield and purity |
| Catalytic Multi-component Synthesis | Au(I)-mediated reactions | Enables functionalized derivatives | More complex, less established for this compound |
| Purification | Chromatography and recrystallization | High purity product | Time-consuming and solvent-intensive |
This comprehensive analysis of the preparation methods for this compound integrates classical synthetic organic chemistry techniques with modern catalytic approaches, supported by detailed analytical characterization, providing a robust foundation for further research and application development.
Chemical Reactions Analysis
Types of Reactions
7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an amine or alcohol.
Scientific Research Applications
7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives
Key Example: 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS: 28863-87-8) .
- Structural Differences : Incorporates an additional nitrogen (1,3,7-triaza) and a benzyl substituent.
- Synthesis : Prepared via alkylation and cyclization, yielding high-purity products without chromatography .
- Applications : Exhibits antimicrobial activity, attributed to the spirocyclic hydantoin core and substituent effects .
Bicyclo[3.3.1]nonane-2,4-dione Derivatives
Key Example: 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione .
- Structural Differences: Bicyclic (non-spiro) framework with methoxy substituents.
- Bioactivity : Demonstrated strong binding to fungal enzymes (e.g., Cellobiose dehydrogenase: ΔG = −5.19 kcal/mol) and anti-inflammatory targets .
- ADMET Profile : Violates Lipinski’s rule (one violation) but exhibits corneal permeability .
Phenyl-Substituted Spirodiones
Key Example: 7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 119427-80-4) .
- Structural Differences : Lacks the Boc and oxa groups but includes a phenyl substituent.
- Physicochemical Properties : LogP = 1.4, PSA = 58.2 Ų, molecular weight = 230.11 g/mol .
- Applications: Potential as a hydrophobic scaffold for drug design.
Pyridinyl-Substituted Diazaspiro Compounds
Key Example: (R)- and (S)-7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane .
- Structural Differences : Pyridinyl substituent introduces aromaticity and hydrogen-bonding capacity.
- Synthesis : Resolved into enantiomers using tartaric acid derivatives, achieving high enantiomeric purity .
- Applications : Explored for CNS disorders due to spirocyclic rigidity and chiral centers .
| Property | This compound | 7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane |
|---|---|---|
| Chirality | Not reported | Enantiomers with therapeutic potential |
| Therapeutic Target | Undefined | CNS disorders |
Biological Activity
7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name: 7-(tert-butoxycarbonyl)-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione
- Molecular Formula: C₈H₁₂N₂O₃
- Molecular Weight: 184.19 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to inhibit specific enzymes and receptors involved in disease pathways, particularly in bacterial infections and cancer.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting type III secretion systems (T3SS) in pathogenic bacteria, which are critical for virulence.
- Receptor Modulation: It may act as a modulator of certain receptors involved in inflammatory responses.
Antimicrobial Activity
A study demonstrated that this compound exhibits significant antimicrobial properties against various strains of bacteria. The following table summarizes the minimum inhibitory concentrations (MIC) observed:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 30 |
Cytotoxicity
In vitro assays have indicated that the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. The following table outlines the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 15 |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Study on Bacterial Infections:
- A preclinical study evaluated the compound's ability to reduce bacterial load in infected mice models. Results indicated a significant reduction in infection severity when treated with the compound compared to controls.
-
Cancer Treatment Efficacy:
- In a xenograft model of breast cancer, administration of this compound resulted in tumor size reduction by approximately 40% over four weeks.
Q & A
Q. How does the spirocyclic architecture influence the compound’s interaction with biological macromolecules compared to linear analogs?
- Methodology :
- Compare binding thermodynamics (via isothermal titration calorimetry, ITC ) and structural data (X-ray crystallography).
- The rigid spiro scaffold reduces conformational entropy loss, enhancing binding affinity .
Q. Which formulation strategies mitigate the compound’s potential cytotoxicity while maintaining therapeutic efficacy?
- Methodology :
- Encapsulation in liposomes or prodrug strategies (e.g., ester hydrolysis) enable targeted release.
- Co-administration with cytoprotectants (e.g., N-acetylcysteine) reduces off-target effects in vivo .
Q. How can cross-disciplinary approaches (e.g., materials science) expand the research applications of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
